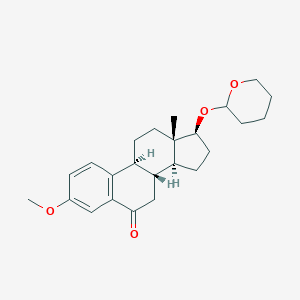

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran

Descripción general

Descripción

The compound 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

Functional Group Transformations: Introduction of methoxy, methyl, and oxan-2-yloxy groups through various functional group transformations.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Such as enzymes, receptors, and ion channels.

Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparación Con Compuestos Similares

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: can be compared with other similar compounds, such as:

Cyclopenta[a]phenanthrenes: Compounds with similar core structures but different functional groups.

Steroids: Compounds with similar biological activities but different structural features.

This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.

Actividad Biológica

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran is a synthetic derivative of estradiol, characterized by a unique molecular structure that enhances its biological activity. This compound belongs to the class of cyclopenta[a]phenanthrenes and is notable for its potential applications in medicine and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in hormone-related conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₂₄O₃

- CAS Number : 174497-42-8

This compound features a tetrahydropyran ring, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The mechanism involves:

- Binding Affinity : It exhibits a high binding affinity for ERα and ERβ, which are critical for mediating estrogenic effects in various tissues.

- Gene Expression Modulation : Upon binding, it influences the transcription of estrogen-responsive genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.

Estrogenic Activity

Research has demonstrated that this compound possesses significant estrogenic activity, comparable to natural estrogens. This activity is evidenced by:

- In Vitro Studies : In cell line assays, this compound has been shown to stimulate the proliferation of estrogen-dependent cancer cells, suggesting a potential role in cancer therapy or prevention.

| Study Type | Findings |

|---|---|

| Cell Proliferation Assay | Increased proliferation in MCF-7 cells at concentrations >10 nM. |

| Gene Expression Analysis | Upregulation of progesterone receptor and cyclin D1 genes. |

Anti-inflammatory Properties

In addition to its estrogenic effects, this compound has been investigated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in macrophages, which could have implications for treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Treatment :

- A study involving breast cancer cell lines demonstrated that treatment with 3-O-Methyl 6-keto 17beta-estradiol led to reduced tumor growth in xenograft models. The compound's ability to modulate gene expression related to cell cycle regulation was highlighted as a key mechanism.

-

Case Study on Metabolic Effects :

- Research on metabolic syndrome models showed that administration of this compound improved insulin sensitivity and reduced adipose tissue inflammation, indicating potential benefits in metabolic disorders.

Comparative Analysis with Other Compounds

To understand the unique properties of 3-O-Methyl 6-keto 17beta-estradiol, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Estradiol | Natural Estrogen | Strong estrogenic effects |

| Tamoxifen | Selective Estrogen Receptor Modulator | Antagonistic effects in breast tissue |

| Fulvestrant | Pure Antagonist | Blocks ER signaling entirely |

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUNKVZLDGOEJ-ZTLVKAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455234 | |

| Record name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174497-42-8 | |

| Record name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.